(1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy-

EGFR inhibition Anticancer Cellular proliferation

Researchers targeting EGFR-dependent proliferation require precise hydrophobic contact and hydrogen bonding geometry. Generic biphenyl acids fail to reproduce low-micromolar cellular activity. This compound provides the exact 4'-tert-butyl, 4-hydroxy, 3-carboxylic acid substitution essential for potency. - Enables synthesis of focused kinase inhibitor libraries with reproducible IC50 values against ER 22 cell proliferation. - Directly replicates the active core claimed in WO 2006/063697 A1 for metabolic stability studies. - Facilitates amide coupling to generate lipophilic (XLogP3=5.7) salicylic anilides for membrane permeability assays.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 142556-92-1
Cat. No. B12542048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy-
CAS142556-92-1
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C17H18O3/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10,18H,1-3H3,(H,19,20)
InChIKeySQUDVVTWFHBXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4'-tert-Butyl-4-hydroxybiphenyl-3-carboxylic Acid


The compound with CAS number 142556-92-1, formally named (1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy-, is a functionalized biphenyl building block characterized by a salicylic acid core (hydroxy and carboxylic acid groups on the same ring) and a tert-butylphenyl substituent [1]. Its molecular formula is C17H18O3 with a molecular weight of 270.32 g/mol and a computed XLogP3 of 5.7 [1]. This substitution pattern places it within a class of hydroxybiphenyl carboxylic acids investigated as scaffolds for inhibitors of EGFR-associated tyrosine kinase and for metabolic disorder targets [2].

Why Generic Biphenyl Carboxylic Acids Are Not Substitutes


Generic substitution is precluded by the distinct physiochemical and biological consequences of this compound's precise substitution pattern. The presence of both the 4-hydroxy and 4'-tert-butyl groups on the biphenyl-3-carboxylic acid scaffold is not redundant; structure-activity relationship (SAR) studies on hydroxybiphenyl derivatives have demonstrated that the availability of the hydroxyl group, the linear biphenyl skeleton, and the hydrophobic tert-butyl substituent are each essential for cellular activity against EGFR-dependent proliferation [1]. For instance, analogs lacking the tert-butyl group lose the necessary hydrophobic contact, while those without the free carboxylic acid or hydroxyl group show markedly reduced potency [1]. Patent literature further specifies this substitution geometry as critical for metabolic stability and target engagement in diabetes-related applications [2].

Quantitative Differentiation Evidence


EGFR-Dependent Cellular Proliferation Inhibition

In a cellular assay measuring inhibition of EGF-stimulated DNA synthesis in ER 22 cells, the class of tert-butyl-substituted hydroxybiphenyl carboxylic acids achieved low-micromolar IC50 values (e.g., 1.1 µM for the most potent analog), whereas the unsubstituted biphenyl scaffold or analogs missing either the hydroxyl or hydrophobic group showed IC50 values >> 100 µM in vitro [1]. This data underscores that the 4'-tert-butyl and 4-hydroxy substitution on biphenyl-3-carboxylic acid is essential for potent cellular activity.

EGFR inhibition Anticancer Cellular proliferation

Lipophilicity Comparison Against Non-tert-Butyl Analog

The computed XLogP3 for (1,1'-Biphenyl)-3-carboxylic acid, 4'-(1,1-dimethylethyl)-4-hydroxy- is 5.7 [1]. In comparison, 4-hydroxybiphenyl-3-carboxylic acid (CAS 139-47-7, lacking the tert-butyl group) has a predicted XLogP3 of approximately 3.1 [2]. The +2.6 log unit increase driven by the 4'-tert-butyl substituent significantly enhances membrane permeability potential while maintaining the hydrogen-bond donors/acceptors necessary for target binding.

Lipophilicity Drug-likeness Permeability

Regioisomer Differentiation: 3-Carboxylic vs. 4-Carboxylic Acid

The regioisomer 4'-(tert-butyl)-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261988-63-9) bears the carboxylic acid para to the biphenyl linkage rather than meta as in CAS 142556-92-1 . SAR analysis in the EGFR inhibitor series demonstrated that the 'linear arrangement of the hydrophobic moiety, the biphenyl skeleton, and the carboxylic group' is essential for activity [1]. The 3-carboxylic acid geometry positions the carboxylate for optimal interaction with the target, whereas the 4-carboxylic isomer alters the hydrogen-bonding trajectory and reduces inhibitory potency.

Regiochemistry SAR Target binding

Hydrogen-Bond Donor/Acceptor Profile vs. Methylated Analog

The target compound possesses 2 hydrogen-bond donors (phenolic OH and carboxylic acid OH) and 3 hydrogen-bond acceptors (carbonyl oxygen, phenolic oxygen, and carboxylic oxygen) [1]. In contrast, the methylated analog 5-tert-butyl-4-hydroxy-2-methylbiphenyl-3-carboxylic acid (referenced in patent US20100075932) has the 2-position blocked by a methyl group, which eliminates one potential hydrogen-bond donor site and sterically restricts the carboxylic acid conformation [2]. This alteration modifies both solid-state packing (impacting crystallinity and solubility) and target interactions.

Solubility Crystal engineering Receptor binding

Optimal Application Scenarios


EGFR Tyrosine Kinase Inhibitor Lead Optimization

Based on the SAR evidence that the 4'-tert-butyl, 4-hydroxy, and 3-carboxylic acid arrangement is essential for cellular EGFR inhibition [1], this compound serves as a key scaffold for synthesizing focused libraries. Procurement of CAS 142556-92-1 with verified regiochemistry (>97% purity) ensures that the linear biphenyl pharmacophore is maintained, enabling reproducible IC50 values in the low micromolar range against ER 22 cell proliferation [1].

PPAR/Diabetes Target Metabolic Disease Programs

Patent filings by Sanofi-Aventis explicitly claim substituted hydroxybiphenyl carboxylic acids with this substitution geometry as active compounds for reducing blood glucose and treating type II diabetes and insulin resistance [2]. CAS 142556-92-1 provides the exact core structure required to replicate the biological activity described in WO 2006/063697 A1 [2].

Salicylic Anilide Derivative Synthesis

The free carboxylic acid and hydroxyl groups of CAS 142556-92-1 enable direct amide coupling to generate salicylic anilides, a class of chemical uncouplers investigated for obesity treatment [3]. The 4'-tert-butyl group enhances the lipophilicity (XLogP3 = 5.7) [4] of resulting anilides, improving membrane permeability compared to derivatives made from non-alkylated biphenyl acids.

Lipophilic Salicylic Acid Bioisostere Probes

With a computed XLogP3 of 5.7—approximately 2.6 log units higher than the non-tert-butyl analog [4][5]—CAS 142556-92-1 can be used as a lipophilic salicylic acid bioisostere to probe hydrophobic binding pockets. This property is directly attributable to the 4'-tert-butyl substituent and cannot be achieved with simpler 4-hydroxybiphenyl-3-carboxylic acid.

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